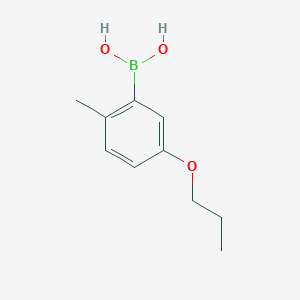

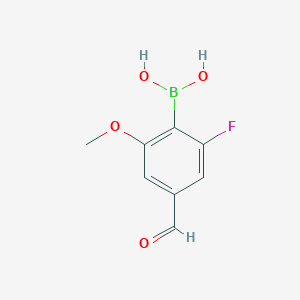

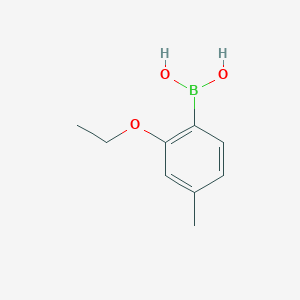

2-Ethoxy-4-methylphenylboronic acid

Descripción general

Descripción

2-Ethoxy-4-methylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It has an average mass of 180.009 Da and a monoisotopic mass of 180.095779 Da .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One of the most common methods is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This method uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms along with a boron atom . The structure is complex and requires advanced analytical techniques for accurate determination.Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling reaction . It can also undergo protodeboronation, a process that involves the removal of a boron group from the molecule .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 180.01 . More detailed physical and chemical properties may require specific experimental measurements.Aplicaciones Científicas De Investigación

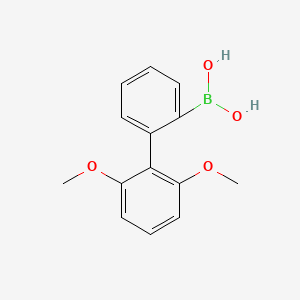

Enantioselective Recognition of Amines : 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, synthesized using 4-methoxy-2-methylphenylboronic acid, shows potential in enantioselective recognition of chiral amines. This property is significant in the field of chiral analysis and separation (Ghosn & Wolf, 2011).

Supramolecular Assemblies : Phenylboronic acids, including 4-methoxyphenylboronic acid derivatives, have been used in the design and synthesis of supramolecular assemblies. These assemblies have potential applications in materials science and nano-technology (Pedireddi & Seethalekshmi, 2004).

Bioorthogonal Coupling Reactions : 2-formylphenylboronic acid has shown promise in bioorthogonal coupling reactions, particularly for protein conjugation, which is a crucial process in biochemical and pharmaceutical research (Dilek et al., 2015).

Crystal Structure Design : The study of ortho-alkoxyphenylboronic acids, including 2-ethoxyphenylboronic acids, has led to insights in crystal engineering, potentially impacting the development of new materials (Cyrański et al., 2012).

Catalysis and Chemical Synthesis : Various phenylboronic acids, closely related to 2-Ethoxy-4-methylphenylboronic acid, have been used as catalysts and intermediates in the synthesis of complex organic compounds, highlighting their importance in organic chemistry (Yamamoto & Kirai, 2008).

Pharmaceutical Intermediate Synthesis : The synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, involving a compound similar to this compound, illustrates its role in pharmaceutical synthesis (Mi, 2006).

Nanocomposite Synthesis and Catalysis : The use of phenylboronic acid derivatives in the creation of Ag/zeolite nanocomposites for catalytic applications shows the versatility of these compounds in nanotechnology and environmental applications (Hatamifard et al., 2016).

Safety and Hazards

2-Ethoxy-4-methylphenylboronic acid can cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, mist, gas or vapours, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

The future directions of research on 2-Ethoxy-4-methylphenylboronic acid could involve exploring its potential applications in various chemical reactions and synthesis processes. Its use in the Suzuki–Miyaura coupling makes it a valuable reagent in organic synthesis . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of its reactions.

Mecanismo De Acción

Target of Action

The primary target of 2-Ethoxy-4-methylphenylboronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of research and application .

Action Environment

The action of this compound in the SM cross-coupling reaction is influenced by several environmental factors. For instance, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the stability of the compound can be influenced by factors such as temperature and pH . These factors can significantly influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

(2-ethoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-6-7(2)4-5-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDYORJWBXBHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

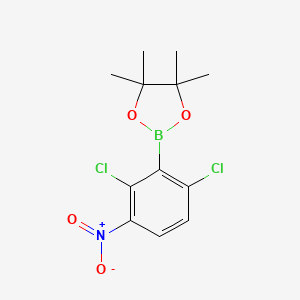

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.